4-(Prop-2-en-1-yloxy)piperidine
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Overview
Description
4-(Prop-2-en-1-yloxy)piperidine is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, featuring an alkenyl ether group attached to the nitrogen atom of the piperidine ring
Synthetic Routes and Reaction Conditions:
Alkylation of Piperidine: One common method involves the alkylation of piperidine with prop-2-en-1-ol (allyl alcohol) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) on piperidine with prop-2-en-1-ol. This reaction is often performed in polar aprotic solvents such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as piperidine-4-ol.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group, resulting in compounds like 4-(propyl)piperidine.
Substitution: Nucleophilic substitution reactions can replace the alkenyl group with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles such as halides, alkoxides, and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidine-4-ol, piperidine-4-one.
Reduction Products: 4-(propyl)piperidine.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-(Prop-2-en-1-yloxy)piperidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Prop-2-en-1-yloxy)piperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)piperidine: This compound is structurally similar but features a triple bond instead of a double bond.
4-(Propyl)piperidine: This compound lacks the alkenyl group and has a saturated alkyl chain instead.
Uniqueness: 4-(Prop-2-en-1-yloxy)piperidine is unique due to the presence of the alkenyl group, which imparts different chemical reactivity and biological activity compared to its analogs
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Properties
IUPAC Name |
4-prop-2-enoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-10-8-3-5-9-6-4-8/h2,8-9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXXIPJMGFPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68848-53-3 |
Source
|
Record name | 4-(prop-2-en-1-yloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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